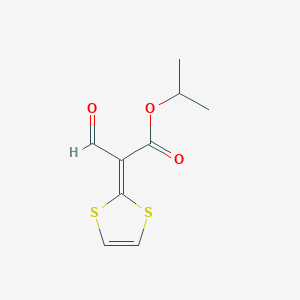
Propan-2-yl 2-(2H-1,3-dithiol-2-ylidene)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propan-2-yl 2-(2H-1,3-dithiol-2-ylidene)-3-oxopropanoate is an organic compound that belongs to the class of dicarboxylic acids and derivatives It is known for its unique structure, which includes a dithiol ring and a propanoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(2H-1,3-dithiol-2-ylidene)-3-oxopropanoate typically involves the reaction of propan-2-yl with 2H-1,3-dithiol-2-ylidene and 3-oxopropanoate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Propan-2-yl 2-(2H-1,3-dithiol-2-ylidene)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
Propan-2-yl 2-(2H-1,3-dithiol-2-ylidene)-3-oxopropanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propan-2-yl 2-(2H-1,3-dithiol-2-ylidene)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Propan-2-yl 2-(2H-1,3-dithiol-2-ylidene)-3-oxopropanoate include:
- 1,3-Bis(propan-2-yl) 2-(2H-1,3-dithiol-2-ylidene)propanedioate
- 2-(2H-1,3-Dithiol-2-ylidene)propanedioic acid
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
376649-88-6 |
|---|---|
Fórmula molecular |
C9H10O3S2 |
Peso molecular |
230.3 g/mol |
Nombre IUPAC |
propan-2-yl 2-(1,3-dithiol-2-ylidene)-3-oxopropanoate |
InChI |
InChI=1S/C9H10O3S2/c1-6(2)12-8(11)7(5-10)9-13-3-4-14-9/h3-6H,1-2H3 |
Clave InChI |
NLWQGVBSROXZCP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C(=C1SC=CS1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(4-{(E)-[2-(Pyridin-4-yl)-1,3-benzothiazol-6-yl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14253091.png)
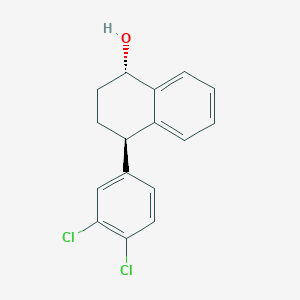

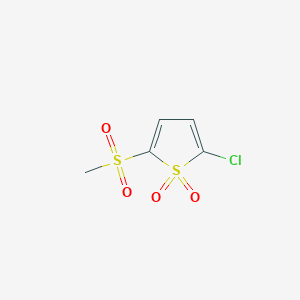
phosphanium bromide](/img/structure/B14253130.png)
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)

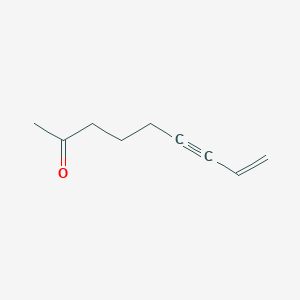
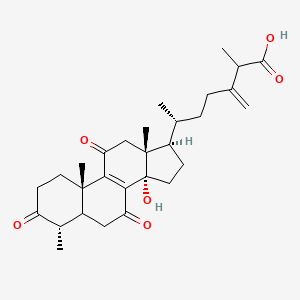
![4,4'-(Propane-1,3-diyl)bis[1-(prop-2-en-1-yl)piperidine]](/img/structure/B14253155.png)

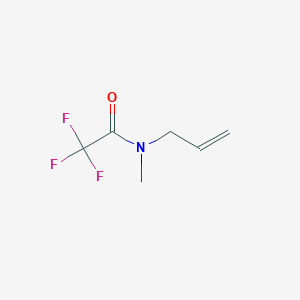
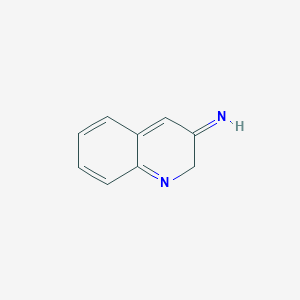
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
